![molecular formula C14H22Cl2N2OS B2474207 N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride CAS No. 2418682-86-5](/img/structure/B2474207.png)
N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride” is a complex organic molecule. It contains a cyclohexyl group (a six-membered carbon ring), an aminomethyl group (a nitrogen atom bonded to a methyl group), a propanamide group (a three-carbon chain with a carboxamide functional group), and a 5-chlorothiophen-2-yl group (a five-membered ring containing sulfur and a chlorine substituent) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclohexyl group might be introduced using a Grignard reaction, while the aminomethyl group could be added using a reductive amination . The propanamide group might be added using a reaction with a carboxylic acid derivative, and the 5-chlorothiophen-2-yl group could be added using a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a rigid, three-dimensional structure, while the aminomethyl and propanamide groups would introduce polarity and the potential for hydrogen bonding . The 5-chlorothiophen-2-yl group would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amine group could be acylated or alkylated, or it could undergo a condensation reaction with a carboxylic acid . The propanamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of polar functional groups would likely make it somewhat soluble in water, while the cyclohexyl and 5-chlorothiophen-2-yl groups would increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Related Compounds
FTY720 (Fingolimod) in Cancer Therapy
FTY720, also known as Fingolimod, is a compound with structural relevance to sphingosine-1-phosphate receptor modulators. It has been approved by the FDA for multiple sclerosis due to its immunosuppressive effects. Beyond its primary use, FTY720 shows preclinical antitumor efficacy in various cancer models. Its action mechanism involves both sphingosine-1-phosphate receptor-dependent and -independent pathways, indicating a potential broader application in cancer therapy beyond its immunosuppressive effects (Li Zhang et al., 2013).
Evaluation of Novel Synthetic Opioids
Research on novel synthetic opioids, particularly N-substituted benzamides and acetamides (known as U-drugs), focuses on their chemistry, pharmacology, and impact on drug markets. These studies are critical for understanding emerging substances of abuse and developing detection methods for new psychoactive substances. The synthesis and evaluation of related compounds offer insights into potential therapeutic applications and risks associated with misuse (K. Sharma et al., 2018).
Thiophene Analogues in Carcinogenic Evaluation
Thiophene analogues of known carcinogens are synthesized and evaluated for potential carcinogenicity, providing a basis for understanding how structural modifications affect biological activity and toxicity. Such research contributes to the development of safer chemical entities with reduced carcinogenic potential (J. Ashby et al., 1978).
Toxicity and Detection Methods for Acrylamide
Investigations into the occurrence, generation, toxicity, and determination of acrylamide, especially in processed foods, underline the importance of detecting and understanding the toxicological profile of chemical compounds. Biosensors represent an advanced, rapid, and specific method for acrylamide detection, demonstrating the intersection of chemical research and technological development for public health safety (C. Pundir et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2OS.ClH/c15-13-7-5-12(19-13)6-8-14(18)17-11-3-1-10(9-16)2-4-11;/h5,7,10-11H,1-4,6,8-9,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSNHNVPNUSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)NC(=O)CCC2=CC=C(S2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2418682-86-5 |
Source


|
| Record name | 3-(5-chlorothiophen-2-yl)-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]propanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

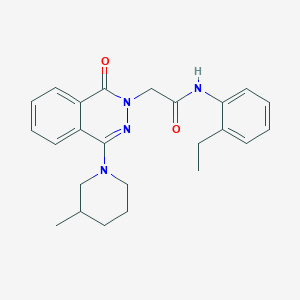
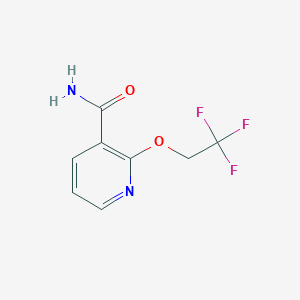
![methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474128.png)
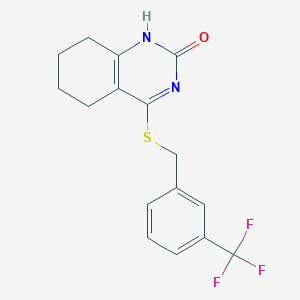
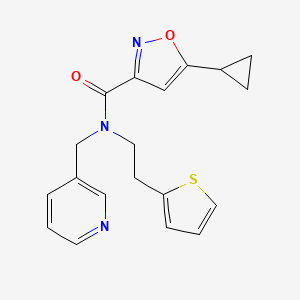
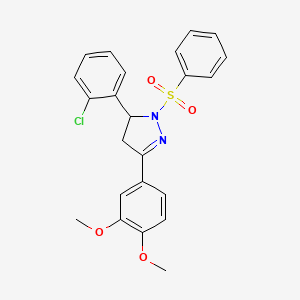
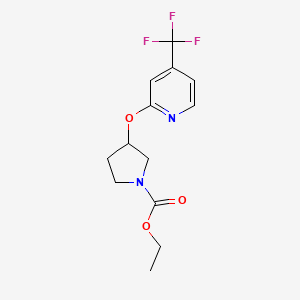
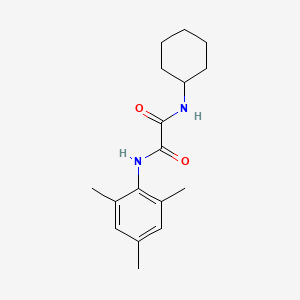
![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2474140.png)
![N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide](/img/structure/B2474142.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2474143.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2474144.png)
![4-oxo-N-(3,3,5-trimethylcyclohexyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2474145.png)
![(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474147.png)